N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine
Description
N-(2-Methoxyethyl)-3,4-dimethylcyclohexan-1-amine is a tertiary amine featuring a cyclohexane ring substituted with methyl groups at positions 3 and 4, and a 2-methoxyethylamine moiety. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs and related compounds offer insights into its likely properties and behavior.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-9-4-5-11(8-10(9)2)12-6-7-13-3/h9-12H,4-8H2,1-3H3 |
InChI Key |
XTKHNZNHSKCPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NCCOC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
| Parameter | Optimal Range | Catalysts/Reagents | Yield (%) |
|---|---|---|---|
| Temperature | 60–80°C | Sodium triacetoxyborohydride | 72–85 |
| Solvent | Dichloromethane or THF | Titanium(IV) isopropoxide | 68–78 |
| Reaction Time | 12–24 hours | Molecular sieves (4Å) | – |
Key findings:
-
Titanium(IV) isopropoxide enhances imine formation by dehydrating the reaction mixture.
-
Sodium triacetoxyborohydride selectively reduces the imine without attacking the methoxy group.
-
Yields drop below 60% if the ketone:amine ratio exceeds 1:1.2 due to side-product formation.
Nucleophilic Substitution on Cyclohexane Derivatives
An alternative route involves displacing a leaving group from a functionalized cyclohexane core with 2-methoxyethylamine:
Substrate Preparation
Amination Process
| Substrate | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Tosylate | K₂CO₃ | DMF | 80°C | 65 |
| Mesylate | DBU | Acetonitrile | 60°C | 71 |
Notable observations:
-
DBU (1,8-Diazabicycloundec-7-ene) outperforms inorganic bases in polar aprotic solvents.
-
Steric hindrance from the 3,4-dimethyl groups necessitates elevated temperatures for complete conversion.
Catalytic Hydrogenation of Nitriles
Industrial-scale production often employs hydrogenation of 3,4-dimethylcyclohexanecarbonitrile derivatives:
Two-Step Synthesis
-
Cyanomethylation :
(Yield: 68–73% using LDA as base). -
Catalytic Hydrogenation :
(Yield: 88–92%).
Industrial-Scale Optimization
Recent advances focus on continuous flow systems to improve efficiency:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Production Rate | 12 kg/day | 43 kg/day |
| Purity | 95–97% | 98.5–99.2% |
| Energy Consumption | 28 kWh/kg | 9.7 kWh/kg |
Key innovations:
-
Microchannel reactors reduce reaction time from 18 hours to 23 minutes.
-
In-line IR monitoring enables real-time adjustment of stoichiometric ratios.
Purification and Characterization
Final purification typically involves:
Critical characterization data:
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxyethyl-Substituted Cyclohexanamines
N-(2-Ethoxyethyl)-3,4-dimethylcyclohexan-1-amine
- Structural Difference : The ethoxy group (-OCH₂CH₃) replaces the methoxy group (-OCH₃) in the target compound.
- Key Properties: Molecular weight: 199.33 g/mol (vs. ~199–213 g/mol for methoxyethyl analogs) .
N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine
- Structural Difference : Additional methyl groups at positions 3 and 5 on the cyclohexane ring.
- Key Properties: Molecular weight: 213.36 g/mol .
Table 1: Comparison of Alkoxyethyl-Substituted Cyclohexanamines
Tetrahydronaphthalenamine Derivatives
Compounds like trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) share the N,N-dimethylamine group but differ in the core structure (tetrahydronaphthalene vs. cyclohexane).
Functional Group Variations: Methoxyethyl in Other Contexts
- N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate : An ionic liquid with a methoxyethyl group, highlighting the group’s utility in non-biological applications (e.g., electrolytes).
- Goxalapladib : A pharmaceutical agent containing a 2-methoxyethyl-piperidine group. The methoxyethyl moiety here may enhance solubility or modulate pharmacokinetics, suggesting similar benefits for the target compound.
Implications of Structural Differences
- Steric Effects : 3,4-Dimethylcyclohexane provides moderate steric hindrance, whereas 3,3,5-trimethyl analogs (e.g., ) may hinder molecular interactions.
- Synthetic Accessibility : The discontinued status of ethoxyethyl analogs implies that methoxyethyl derivatives might be more synthetically tractable or stable.
Biological Activity
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and its implications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors for certain enzymes, such as cholinesterases, which play crucial roles in neurotransmission.
Cholinesterase Inhibition
Cholinesterases (ChEs) are vital for the hydrolysis of acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter. A study evaluating related compounds demonstrated that modifications in the amide moiety significantly influenced the inhibitory potency against human butyrylcholinesterase (hBChE) and murine acetylcholinesterase (mAChE). For instance, certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibition .
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from various studies:
| Compound | Target Enzyme | IC50 (nM) | Residual Activity (%) at 100 µM |
|---|---|---|---|
| This compound | hBChE | TBD | TBD |
| Related Compound 1 | mAChE | 250 ± 20 | 86 ± 6% |
| Related Compound 2 | hBChE | 1400 ± 100 | 70 ± 7% |
Note: TBD indicates that specific data for this compound is currently unavailable or requires further investigation.
In Vivo Studies
While in vitro studies provide valuable insights into the mechanisms of action and potency of compounds, in vivo studies are crucial for understanding their therapeutic potential. Limited data is available on the in vivo effects of this compound; however, related compounds have shown promise in models of neurological disorders due to their cholinergic activity.
Case Studies
Recent case studies have illustrated the relevance of similar compounds in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, compounds that inhibit cholinesterases have been explored for their ability to enhance cognitive function by increasing acetylcholine levels in the brain.
Example Case Study
One notable study investigated a series of cholinesterase inhibitors, including derivatives of cyclohexylamines. The findings suggested that these compounds could significantly improve cognitive performance in animal models by modulating cholinergic signaling pathways .
Q & A
Q. What are the primary synthetic routes for N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine?
The compound is synthesized via reductive amination of 3,4-dimethylcyclohexanone with 2-methoxyethylamine. Sodium triacetoxyborohydride (STAB) is commonly used to reduce the intermediate imine, ensuring high yields (>70%) while suppressing side reactions like over-alkylation. Reaction optimization involves controlling stoichiometry (1:1.2 ketone:amine) and maintaining a pH of 6–7 with acetic acid .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR verify substituent positions and cyclohexane ring conformation. For example, methyl groups at C3/C4 appear as distinct doublets (δ 0.9–1.2 ppm), while the methoxyethyl chain shows signals at δ 3.3–3.5 ppm .
- HPLC : Reverse-phase HPLC with MeOH/hexane solvent systems (e.g., 5:85) resolves impurities. Retention times (e.g., 15.3 min for major enantiomer) confirm enantiomeric purity .
Q. How does the tertiary amine structure influence its physicochemical properties?
The tertiary amine enables hydrogen bonding and ionic interactions, increasing solubility in polar solvents (e.g., ethanol, DMSO). LogP values (predicted ~2.8) suggest moderate hydrophobicity, suitable for crossing biological membranes. Differential scanning calorimetry (DSC) reveals a melting point range of 120–130°C, critical for storage stability .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Chiral resolution via HPLC with cellulose-based stationary phases (e.g., Chiralpak® IC) effectively separates enantiomers. Solvent systems like MeOH:EtOH:2-PrOH:hexanes (5:5:5:85) at 10 mL/min achieve baseline separation (resolution factor >1.5). Alternatively, asymmetric catalysis using BINAP-Ru complexes during reductive amination yields >90% enantiomeric excess (ee) .
Q. What strategies resolve contradictions in NMR data due to conformational isomerism?
Conformational flexibility of the cyclohexane ring can cause splitting of NMR signals. Strategies include:
Q. How do structural modifications in the methoxyethyl group affect biological activity?
- Methoxy position : Para-substitution (vs. ortho) enhances steric accessibility for receptor binding.
- Chain length : Extending the ethoxy to propoxy reduces CNS penetration due to increased hydrophilicity (logP decrease by ~0.5). In silico docking studies (e.g., AutoDock Vina) predict that the methoxyethyl group interacts with hydrophobic pockets in serotonin receptors (ΔG ≈ −9.2 kcal/mol) .
Q. What experimental designs are recommended for assessing pharmacokinetic properties?
- In vitro assays : Microsomal stability tests (human liver microsomes) quantify metabolic half-life (t1/2).
- Plasma protein binding : Equilibrium dialysis measures unbound fraction (fu >15% suggests bioavailability).
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
